

Cumyl-CBMICA (SGT-280): A Technical Guide to its Discovery, Pharmacology, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cumyl-cbmica*

Cat. No.: *B10820644*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumyl-CBMICA, also known by its code SGT-280, is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the new psychoactive substances (NPS) market. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and pharmacological profile of **Cumyl-CBMICA**. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. This document details the compound's mechanism of action, its binding affinity and efficacy at cannabinoid receptors, and the analytical methodologies for its detection and characterization. All quantitative data are presented in structured tables, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this compound.

Introduction and Discovery

Cumyl-CBMICA (1-(cyclobutylmethyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) is an indole-3-carboxamide based synthetic cannabinoid. It was first officially identified in Germany in August 2019.^[1] The emergence of **Cumyl-CBMICA** is a continuation of the trend where clandestine laboratories modify the chemical structures of existing SCRAs to circumvent legislative control. The modification in this case involves the substitution of the N-alkyl side chain with a cyclobutylmethyl group. Following its identification, an amendment was made to

the German drug analogue law to include this new structural class, which came into effect in April 2020.[1]

Chemical and Pharmacological Properties

Cumyl-CBMICA acts as an agonist at the human cannabinoid receptor 1 (hCB1), which is responsible for the psychoactive effects of cannabinoids.[2] Its pharmacological activity has been characterized through various in vitro assays, providing insights into its potency and efficacy.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for **Cumyl-CBMICA** and its indazole analogue, Cumyl-CBMINACA, for comparative purposes.

Compound	Receptor	Ki (nM)	EC50 (nM)	Emax (%)	Assay Type	Reference
Cumyl-CBMICA	hCB1	29.3	497	168	GTPyS functional assay	[2][3]
Cumyl-CBMINACA	hCB1	1.32	55.4	207	GTPyS functional assay	[2][3]

Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. EC50: Half-maximal effective concentration, a measure of potency. Lower values indicate higher potency. Emax: Maximum efficacy. Values are relative to a standard full agonist.

Experimental Protocols

Pharmacological Evaluation: Competitive Ligand Binding and Functional Activation Assays

The pharmacological profile of **Cumyl-CBMICA** was determined using competitive ligand binding assays and functional activation assays with cell membranes expressing the human cannabinoid receptor 1 (hCB1).[2]

Competitive Ligand Binding Assay: This assay measures the binding affinity (K_i) of the compound to the hCB1 receptor. The general procedure involves:

- Incubation of hCB1 receptor-expressing cell membranes with a known radiolabeled cannabinoid agonist (e.g., $[^3H]$ -CP-55,940) and varying concentrations of the test compound (**Cumyl-CBMICA**).
- After reaching equilibrium, the bound and free radioligand are separated by filtration.
- The radioactivity of the filter-bound membranes is measured using liquid scintillation counting.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined.
- The K_i value is then calculated from the IC_{50} value using the Cheng-Prusoff equation.

$[^35S]$ GTPyS Functional Activation Assay: This assay determines the potency (EC_{50}) and efficacy ($Emax$) of the compound as a receptor agonist. The protocol generally includes:

- Incubation of hCB1 receptor-expressing cell membranes with varying concentrations of the test compound in the presence of GDP and $[^35S]$ GTPyS.
- Agonist binding to the receptor promotes the exchange of GDP for $[^35S]$ GTPyS on the associated G-protein.
- The amount of $[^35S]$ GTPyS bound to the G-protein is quantified by scintillation counting.
- Dose-response curves are generated to calculate the EC_{50} and $Emax$ values.^[4]

Metabolism Study: Pooled Human Liver Microsome (pHLM) Assay

To investigate the phase I metabolism of **Cumyl-CBMICA**, an *in vitro* assay using pooled human liver microsomes (pHLMs) is employed.^[2] This allows for the identification of potential metabolites.

General Protocol:

- **Cumyl-CBMICA** is incubated with pHLMs in a buffered solution.
- The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
- The mixture is incubated at 37°C for a defined period.
- The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
- The sample is then centrifuged to precipitate proteins.
- The supernatant containing the parent compound and its metabolites is analyzed by liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS).[\[2\]](#)[\[4\]](#)

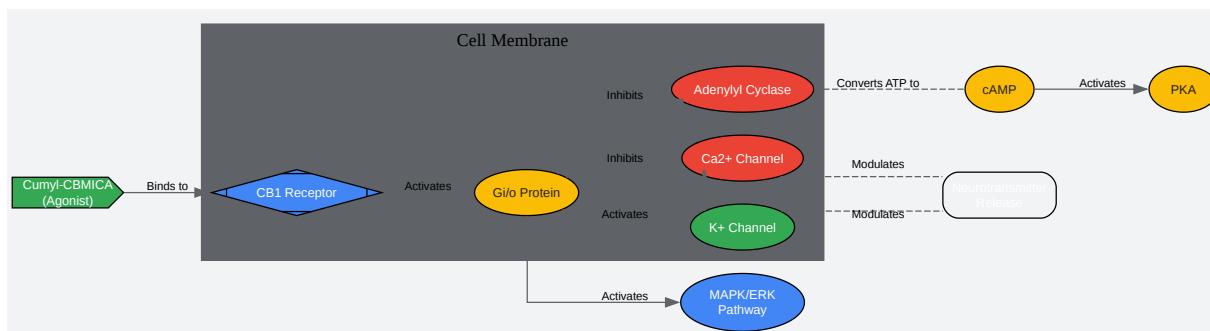
Analytical Detection and Characterization

The identification and structural elucidation of **Cumyl-CBMICA** in seized materials are typically performed using a combination of analytical techniques.[\[5\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Extraction of the analyte from the matrix (e.g., herbal material) using an organic solvent.
- Analysis: The extract is injected into the GC-MS system. The compound is vaporized and separated based on its boiling point and interaction with the capillary column. The separated compound is then ionized and fragmented, and the resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison with a reference standard or spectral library.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS):

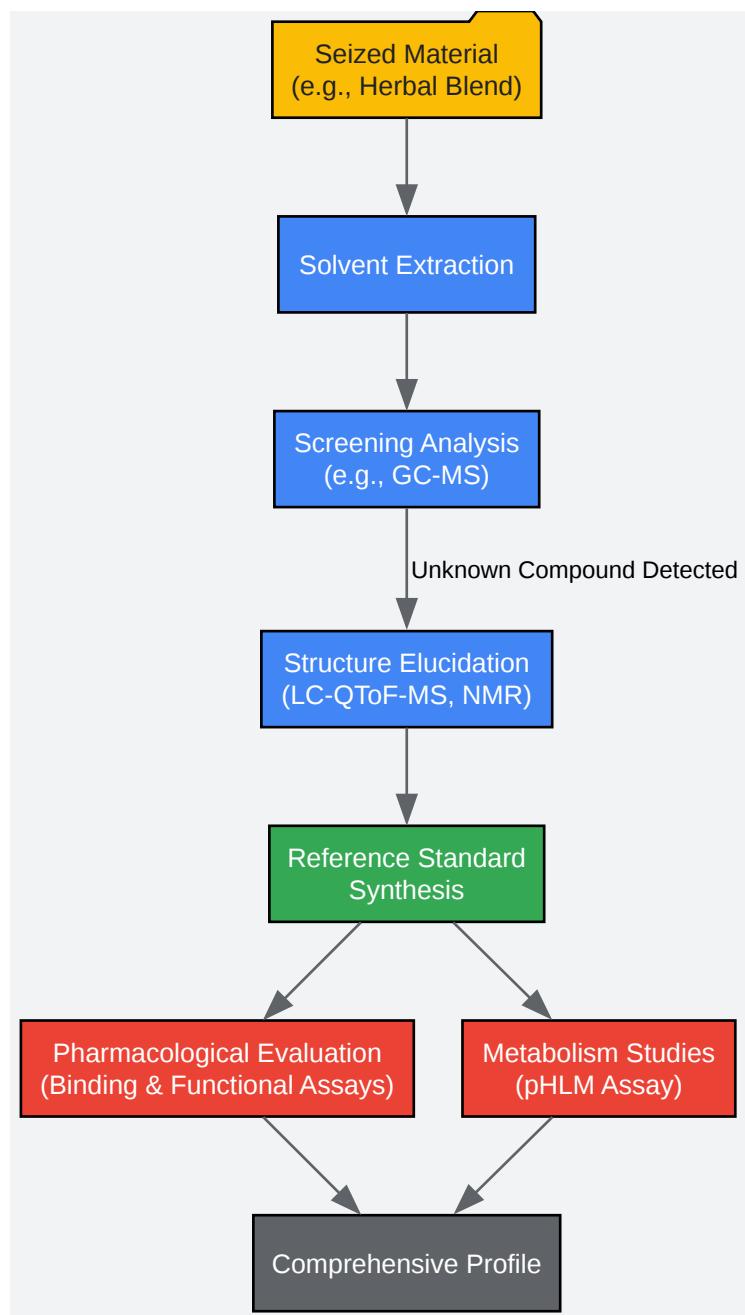

- Sample Preparation: Similar extraction procedures as for GC-MS.
- Analysis: The extract is injected into the LC system, where the compound is separated based on its polarity. The eluent is then introduced into the QToF-MS. This high-resolution

mass spectrometry technique provides highly accurate mass measurements of the parent ion and its fragment ions, enabling confident identification and structural elucidation.[2]

Visualizations

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by an agonist, such as **Cumyl-CBMICA**, binding to the CB1 receptor.



[Click to download full resolution via product page](#)

Caption: CB1 receptor signaling cascade initiated by an agonist.

Experimental Workflow for SCRA Characterization

The diagram below outlines a typical workflow for the identification and characterization of a novel synthetic cannabinoid receptor agonist from a seized sample.

[Click to download full resolution via product page](#)

Caption: Workflow for synthetic cannabinoid characterization.

Conclusion

Cumyl-CBMICA represents a significant compound in the evolving landscape of synthetic cannabinoids. Its characterization has provided valuable data for the forensic and clinical communities. This guide has synthesized the available technical information on **Cumyl-**

CBMICA, offering a centralized resource for professionals in the field. The provided data, protocols, and visual diagrams aim to support further research, aid in the development of analytical methods, and contribute to a better understanding of the pharmacology of this class of compounds. Continuous monitoring and in-depth characterization of new psychoactive substances like **Cumyl-CBMICA** are crucial for public health and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. New synthetic cannabinoids carrying a cyclobutyl methyl side chain: Human Phase I metabolism and data on human cannabinoid receptor 1 binding and activation of Cumyl-CBMICA and Cumyl-CBMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 5. Cumyl-CBMICA: A new synthetic cannabinoid receptor agonist containing a cyclobutyl methyl side chain | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Cumyl-CBMICA (SGT-280): A Technical Guide to its Discovery, Pharmacology, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10820644#discovery-and-history-of-cumyl-cbmica-sgt-280>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com